![molecular formula C12H17BrN2O3 B12946375 Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate is a complex organic compound characterized by its unique structure, which includes an allyl group, a bromine atom, and a bipyrrolidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a bipyrrolidine derivative with an allyl bromide in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- Allyl (3’R)-3-chloro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-iodo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
- Allyl (3’R)-3-fluoro-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate
Uniqueness
What sets Allyl (3’R)-3-bromo-2-oxo-[1,3’-bipyrrolidine]-1’-carboxylate apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity and specificity .
Propiedades
Fórmula molecular |
C12H17BrN2O3 |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
prop-2-enyl (3R)-3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-2-7-18-12(17)14-5-3-9(8-14)15-6-4-10(13)11(15)16/h2,9-10H,1,3-8H2/t9-,10?/m1/s1 |
Clave InChI |
KRAFUDMDPXPARZ-YHMJZVADSA-N |
SMILES isomérico |
C=CCOC(=O)N1CC[C@H](C1)N2CCC(C2=O)Br |
SMILES canónico |
C=CCOC(=O)N1CCC(C1)N2CCC(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


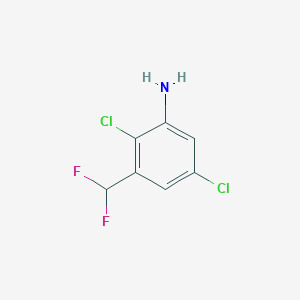
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
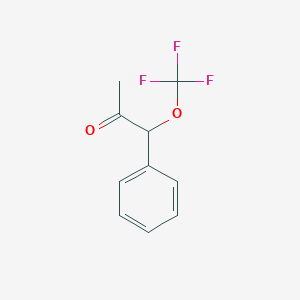
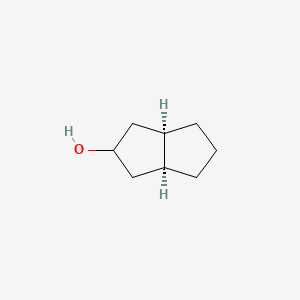


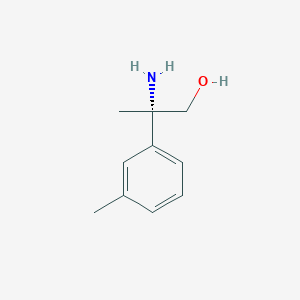
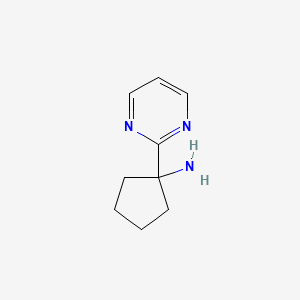
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


